Potassium hydride

Catalog No.
S569995
CAS No.
7693-26-7
M.F
KH
HK
M. Wt
40.106 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Potassium hydride

CAS Number

7693-26-7

Product Name

Potassium hydride

IUPAC Name

potassium;hydride

Molecular Formula

KH
HK

Molecular Weight

40.106 g/mol

InChI

InChI=1S/K.H/q+1;-1

InChI Key

OCFVSFVLVRNXFJ-UHFFFAOYSA-N

SMILES

[H-].[K+]

Canonical SMILES

[H-].[K+]

The exact mass of the compound Potassium hydride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Potassium hydride (KH) is a saline hydride used as a powerful, non-nucleophilic base in organic synthesis. It is significantly more reactive than its common analog, sodium hydride (NaH), and is particularly effective for the deprotonation of weakly acidic C-H, N-H, and O-H bonds where other bases may be sluggish or ineffective. Due to its high reactivity with moisture and air, KH is typically supplied and handled as a 30-35% dispersion in mineral oil, which mitigates its pyrophoric nature while allowing for easier dispensing in laboratory and industrial settings.

Direct substitution of potassium hydride (KH) with sodium hydride (NaH) or other bases like potassium tert-butoxide (KOtBu) often leads to process failure, lower yields, or altered product selectivity. The superior reactivity of KH enables reactions under milder conditions or with substrates that are unreactive towards NaH, such as the rapid deprotonation of tertiary alcohols. The nature of the cation (K+ vs. Na+) also influences the aggregation and solubility of the resulting metalated species (enolates, amides), which can critically alter stereochemical outcomes and reaction pathways. Therefore, specifying KH is essential for processes developed to leverage its distinct kinetic advantages and the unique properties of the resulting potassium salts.

Superior Kinetic Performance in Deprotonation Reactions

Potassium hydride demonstrates significantly faster reaction kinetics compared to sodium hydride in the deprotonation of hindered alcohols. In a direct comparison, KH achieved quantitative deprotonation of excess triethylmethanol in less than one minute at room temperature. Under identical conditions, NaH yielded only 5% of the corresponding alkoxide after 20 minutes, while LiH showed no reaction. This enhanced reactivity allows for shorter reaction times and the use of substrates that are otherwise unreactive with common hydride bases.

Evidence DimensionAlkoxide formation yield
Target Compound DataQuantitative yield (<1 min)
Comparator Or BaselineSodium Hydride (5% yield in 20 min), Lithium Hydride (0% yield in 20 min)
Quantified Difference>20x faster initial reaction rate vs. NaH
ConditionsReaction with excess triethylmethanol in THF at 20-25°C

This kinetic advantage enables high-throughput synthesis and allows for successful reactions with sterically demanding or weakly acidic substrates where NaH fails.

Essential Precursor for High-Activity 'LICKOR' Superbases

Potassium hydride is a critical component in the formulation of Lochmann-Schlosser 'LICKOR' superbases, which are mixtures of an alkyllithium (e.g., n-BuLi) and a potassium alkoxide, often generated in situ from KH. These mixed-metal reagents exhibit significantly higher basicity and unique reactivity compared to either component alone, enabling challenging metalations of low-acidity hydrocarbons like toluene and benzene. The in situ generation of an organopotassium species via transmetalation is key to this enhanced reactivity, a transformation not accessible with sodium hydride.

Evidence DimensionSubstrate metalation capability
Target Compound DataEnables metalation of low-acidity hydrocarbons (e.g., toluene, benzene)
Comparator Or Baselinen-Butyllithium alone (slow or no reaction with toluene/benzene)
Quantified DifferenceQualitative shift from non-reactive to reactive for specific C-H bonds
ConditionsFormation of mixed alkyllithium/potassium alkoxide superbase

For syntheses requiring extreme basicity to deprotonate very weak carbon acids, KH is the required precursor for a class of uniquely powerful reagents.

Processability: Enables High Z-Selectivity in Wittig Reactions

Potassium hydride, when used to generate phosphorus ylides for the Wittig reaction, promotes high selectivity for the Z-alkene isomer. For example, in the reaction of benzaldehyde with benzyltriphenylphosphonium bromide, using KH as the base in THF results in a Z/E ratio of 89:11 for stilbene. This is a notable improvement over reactions that may produce less selective mixtures. A formulation of KH homogenized with paraffin has been shown to be a convenient and effective solid for this purpose, demonstrating Z-selectivities up to 96:4 with other aldehydes.

Evidence DimensionZ/E Isomer Ratio in Wittig Reaction
Target Compound Data89:11 (for benzaldehyde), up to 96:4 (for other aldehydes)
Comparator Or BaselineTypical non-stabilized Wittig reactions often yield mixtures with lower Z-selectivity.
Quantified DifferenceProvides a reliable method for achieving >9:1 Z-selectivity
ConditionsYlide generation using KH in THF, followed by reaction with aldehyde.

For syntheses where specific alkene geometry is critical for biological activity or material properties, KH provides a process-reliable route to the desired Z-isomer.

Time-Critical Deprotonation of Hindered Substrates

When reaction time is a critical process parameter or when substrates, such as tertiary alcohols or sterically crowded ketones, fail to react completely or quickly with NaH, KH is the indicated reagent. Its superior kinetics can prevent thermal decomposition of sensitive materials by allowing reactions to proceed rapidly at lower temperatures.

Stereoselective Alkene Synthesis via Wittig Reaction

In pharmaceutical or fine chemical synthesis where the geometric isomerism of a double bond dictates the final product's properties, KH is a key procurement choice. Its demonstrated ability to consistently produce high Z/E ratios in Wittig reactions makes it essential for controlling stereochemical outcomes.

Synthesis Requiring Superbasic Conditions

For multi-step syntheses that require the deprotonation of extremely weak acids like arenes or alkanes, KH serves as the indispensable precursor to LICKOR-type superbases. Procuring KH is the enabling step for performing otherwise inaccessible C-H activation and functionalization reactions.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

7693-26-7

Wikipedia

Potassium hydride

General Manufacturing Information

Potassium hydride (KH): ACTIVE

Dates

Last modified: 08-15-2023

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